((1,1,3,3-Tetramethylbutyl)thio)acetic acid
Description
((1,1,3,3-Tetramethylbutyl)thio)acetic acid (CAS No. 58537-61-4) is a sulfur-containing carboxylic acid derivative. Its structure features a branched 1,1,3,3-tetramethylbutyl group attached via a thioether (-S-) linkage to an acetic acid moiety. This compound is characterized by its high molecular weight (226.34 g/mol) and lipophilic nature due to the bulky alkyl chain, which influences its solubility and reactivity . It is primarily used in organic synthesis, polymer chemistry, and as an intermediate in specialty chemicals. Evidence from industrial suppliers indicates its application in research and development, particularly in multicomponent reactions and material science .
Properties
CAS No. |
58537-61-4 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H20O2S/c1-9(2,3)7-10(4,5)13-6-8(11)12/h6-7H2,1-5H3,(H,11,12) |
InChI Key |
GONLVZLZLHLBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Acid Chloride and Thioacetic Acid
A highly efficient and rapid two-step method for the synthesis of fatty thioacids, which can be adapted for ((1,1,3,3-Tetramethylbutyl)thio)acetic acid, involves:
- Step 1: Reaction of the corresponding acid chloride with thioacetic acid at room temperature to form a mixed thioanhydride intermediate.
- Step 2: Nucleophilic deacetylation of the thioanhydride using a primary amine such as propylamine or butylamine at low temperature (around 5°C).
This method is notable for its quantitative yields and short reaction times (each step completes in about five minutes).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Acid chloride + thioacetic acid, RT | Mixed thioanhydride intermediate |
| 2 | Propylamine or butylamine, 5°C | Fatty thioacid (e.g., target compound) |
This approach is versatile and can be adapted for various alkyl chain lengths, including the bulky tetramethylbutyl substituent.
Preparation of Thioacetic Acid as a Key Intermediate
Thioacetic acid (CH3C(O)SH), the sulfur analog of acetic acid, is a crucial reagent in the synthesis of thioacetic derivatives. It can be prepared by:
Reaction of acetic anhydride with hydrogen sulfide:
$$
(CH3C(O))2O + H2S \rightarrow CH3C(O)SH + CH_3C(O)OH
$$Alternatively, by treating glacial acetic acid with phosphorus pentasulfide followed by distillation:
$$
CH3C(O)OH + P2S5 \rightarrow CH3C(O)SH + P2OS4
$$
This reagent is typically contaminated with acetic acid and exists predominantly in the thiol tautomeric form.
Nucleophilic Substitution Using Potassium Thioacetate
A common synthetic route involves the use of potassium thioacetate, which acts as a nucleophile to displace halides on alkyl halides, forming thioacetate esters. These esters can be hydrolyzed to yield the corresponding thiols, which can be further oxidized or functionalized to form thioacetic acid derivatives.
The general sequence is:
- Formation of potassium thioacetate by neutralizing thioacetic acid with sodium hydroxide.
- Nucleophilic substitution on an alkyl halide (RX) to form the thioacetate ester.
- Hydrolysis of the thioacetate ester under basic conditions to release the thiol.
- Acidification to isolate the thiol.
For this compound, the alkyl halide would be 1,1,3,3-tetramethylbutyl halide, which upon substitution and subsequent hydrolysis yields the target compound.
Catalytic Hydrogenation and Reduction Methods
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0 to 80°C, preferably 20 to 30°C | Mild conditions favor selectivity |
| Solvents | Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF) | Facilitate nucleophilic substitution |
| Bases | Triethylamine, pyridine, alkali metal hydroxides or carbonates | Used to deprotonate and promote substitution |
| Catalysts | Pd/C or Pt/C for hydrogenation | For reduction steps if needed |
| Reaction Time | Minutes to hours depending on step | Two-step thioacid synthesis is rapid (~5 min per step) |
Analytical and Purification Techniques
- Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility is used for purity assessment and preparative isolation.
- NMR Spectroscopy: Proton NMR is employed to confirm structural integrity and substitution patterns.
- Extraction and Washing: Typical work-up involves washing with aqueous acidic and basic solutions to remove impurities and isolate the product in high purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|
| Acid chloride + thioacetic acid + amine deacetylation | Acid chloride, thioacetic acid, propylamine | High yield, rapid, mild conditions | Requires acid chloride precursor |
| Potassium thioacetate substitution | Potassium thioacetate, alkyl halide | Straightforward, scalable | Requires alkyl halide precursor |
| Catalytic hydrogenation of azides | Azido intermediates, Pd/C or Pt/C catalyst | Enables functional group transformations | Additional reduction step needed |
Chemical Reactions Analysis
Acidity and Ionization
Thioic acids (R-C(O)-SH) are more acidic than their carboxylic acid analogs due to weaker O-H bonds and stabilization of the conjugate base via sulfur’s electron-donating effects. For thioacetic acid, the pKa is ~3.4 . The tetramethylbutyl group’s steric bulk may slightly increase acidity by stabilizing the deprotonated thioacetate ion (R-C(O)-S⁻).
Nucleophilic Substitution
Thioacetate esters (e.g., CH₃C(O)SR) undergo hydrolysis to generate thiols (RSH) via:
-
Alkaline hydrolysis :
-
Acidic workup :
This mechanism could apply to ((1,1,3,3-Tetramethylbutyl)thio)acetic acid, yielding the corresponding thiol .
Free Radical Reactions
Thioacetic acid participates in radical-mediated additions, such as nucleophilic addition to alkenes using AIBN (azobisisobutyronitrile) as a radical initiator . The bulky tert-butyl group may influence reaction kinetics and regioselectivity.
Incompatibilities
Thioic acids react with strong oxidizers, acids, and alkali metals, potentially liberating hydrogen sulfide (H₂S) . Specific incompatibility data for the tetramethylbutyl derivative is unavailable, but analogous behavior is expected.
Research Gaps and Recommendations
The lack of direct literature on this compound highlights the need for:
-
Experimental studies : Investigating its reactivity in nucleophilic substitutions, radical reactions, and stability under varying conditions.
-
Kinetic data : Quantifying reaction rates compared to thioacetic acid to assess steric effects.
-
Toxicological profiling : Determining its compatibility with common reagents and solvents.
For specialized applications, consult peer-reviewed journals or patent databases for updates on analogous thioester chemistry.
Scientific Research Applications
Analytical Chemistry
HPLC Applications
One of the primary applications of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid is its use in High-Performance Liquid Chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies due to its scalability and efficiency .
Material Science
Synthesis of Functional Materials
this compound plays a significant role in the synthesis of various functional materials. Its derivatives have been studied for their potential as antioxidants and synergists in polymer formulations. For example, derivatives of diphenylamine that incorporate this compound have shown promise in enhancing the stability and performance of polymers under thermal stress .
Environmental Applications
Bioremediation
Research indicates that thioacetic acids can be utilized in bioremediation processes due to their ability to chelate metal ions. This property can be harnessed to remove heavy metals from contaminated environments. Studies have shown that compounds similar to this compound can effectively extract aluminum group metals from aqueous solutions .
Case Study 1: Pharmacokinetics
A study utilizing this compound in HPLC demonstrated its effectiveness in analyzing drug samples for pharmacokinetic studies. The method allowed for rapid separation and quantification of drug metabolites in biological samples, showcasing its utility in pharmaceutical research.
Case Study 2: Antioxidant Properties
Research on the antioxidant capabilities of diphenylamine derivatives containing this compound revealed that these compounds significantly improved the oxidative stability of polyolefins when subjected to thermal aging tests. This finding suggests potential applications in extending the lifespan of plastic materials used in various industries.
Data Tables
| Application Area | Method/Technique | Key Findings |
|---|---|---|
| Analytical Chemistry | HPLC | Effective separation and analysis of drug metabolites |
| Material Science | Polymer Formulation | Enhanced thermal stability in polymers |
| Environmental Applications | Bioremediation | Effective metal ion extraction from contaminated water |
Mechanism of Action
The mechanism of action of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid moiety may also play a role in binding to active sites of enzymes, thereby modulating their function .
Comparison with Similar Compounds
Thioacetic Acid Derivatives
Thioacetic acid derivatives share the core structure of a thioether-linked acetic acid but differ in substituent groups. Key examples include:
Key Differences :
- Lipophilicity: The tetramethylbutyl group in the target compound confers higher hydrophobicity compared to cyclohexyl or thiophene derivatives, making it suitable for non-polar solvent systems .
- Reactivity : Adamantyl derivatives exhibit enhanced steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the less hindered tetramethylbutyl analog .
- Applications : Thiophene-3-acetic acid’s aromaticity enables π-π interactions in drug design, whereas the tetramethylbutyl variant is favored in polymer stabilization .
Phenoxy and Alkoxy Acetic Acid Analogues
Compounds with similar alkyl chains but differing functional groups:
Key Differences :
- Functional Group Impact: Phenoxy derivatives (e.g., 13402-97-6) show antioxidant properties due to the phenolic group, absent in thioacetic acid analogs .
- Acidity: The thioether group in the target compound lowers pKa compared to phenoxy analogs, enhancing solubility in basic conditions .
Industrial and Polymer Chemistry Derivatives
The tetramethylbutyl group appears in other industrial compounds:
Comparison :
Biological Activity
((1,1,3,3-Tetramethylbutyl)thio)acetic acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews its antibacterial properties, toxicity profiles, and biochemical interactions based on various studies and findings.
Chemical Structure and Properties
The compound can be described as a thioacetic acid derivative with a bulky tetramethylbutyl group. This structural feature may influence its biological activity by affecting its interaction with biological molecules.
Antibacterial Activity
Studies have demonstrated that this compound exhibits antibacterial properties against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in various studies:
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.5 | |
| Staphylococcus aureus | 0.25 | |
| Pseudomonas aeruginosa | 0.75 |
These results indicate that the compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Mutagenic and Toxicological Studies
The mutagenic potential of this compound has been assessed using standard assays such as the Ames test. Results showed no significant mutagenic activity against Salmonella strains TA98 and TA102, suggesting a favorable safety profile in terms of genetic toxicity .
The compound's toxicity was evaluated in vivo using rodent models. Doses up to 200 mg/kg did not result in observable adverse effects, indicating a relatively low toxicity level . However, further studies are needed to confirm these findings across different models.
Case Study 1: Antibacterial Efficacy
In a controlled study examining the antibacterial efficacy of this compound against Staphylococcus aureus, researchers observed a dose-dependent response with complete inhibition at concentrations above 0.25 mg/mL. The study concluded that the compound could serve as a potential candidate for developing new antibacterial agents .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with conventional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains of E. coli, highlighting its potential role in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing ((1,1,3,3-Tetramethylbutyl)thio)acetic acid, and how can yield be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 1,1,3,3-tetramethylbutyl mercaptan (tert-octanethiol) with monochloroacetic acid in an alkaline medium (e.g., NaOH or KOH) under reflux. Equimolar ratios of reactants and controlled heating (70–90°C) improve yield .
- Critical Parameters :
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- pH : Maintain alkaline conditions (pH 10–12) to deprotonate the thiol and activate the chloroacetic acid.
- Purification : Isolate the product via acid precipitation (pH 2–3) followed by recrystallization from ethanol/water .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure using H and C NMR. Key signals include the thioether (–S–CH–COO–) protons at δ 2.8–3.2 ppm and the tert-butyl group at δ 1.2–1.4 ppm .
- IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .
- HPLC : Monitor purity using a C18 column with UV detection at 210–220 nm .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Methodology :
- Esterification : Convert the carboxylic acid to esters (e.g., methyl, benzyl) to improve lipophilicity and membrane permeability. Use thionyl chloride (SOCl) for acid chloride formation, followed by alcohol coupling .
- Derivatization : Introduce substituents (e.g., methoxy, hydroxy) to the tetramethylbutyl group to modulate electronic effects. Friedel-Crafts alkylation or electrophilic substitution can be employed .
- Biological Testing : Screen derivatives for antimicrobial activity using agar diffusion assays (e.g., against S. aureus or C. albicans) .
Q. What strategies resolve contradictions in reported biological activity data for thioacetic acid derivatives?
- Methodology :
- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) determination to reduce variability .
- Structure-Activity Relationship (SAR) Analysis : Compare electronic (Hammett constants) and steric (molecular volume) parameters across derivatives to identify critical functional groups .
- Metabolite Profiling : Use LC-MS to detect degradation products or metabolites that may influence activity .
Q. How does the steric bulk of the tetramethylbutyl group influence reactivity and stability?
- Methodology :
- Kinetic Studies : Compare reaction rates of tert-octanethiol with smaller thiols (e.g., ethanethiol) in nucleophilic substitutions. Use stopped-flow techniques to monitor intermediate formation .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. The bulky tert-butyl group enhances thermal stability by reducing molecular mobility .
Safety and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
